BENGHE Foundational & Exploratory

Check Availability & Pricing

physicochemical properties of 4-(Oxazolo[4,5-
b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

4-(Oxazolo[4,5-b]pyridin-2-
Compound Name:
ylaniline

Cat. No.: B2645217

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Oxazolo[4,5-b]pyridin-2-
ylaniline

Abstract

4-(Oxazolo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound of significant interest to the
pharmaceutical and materials science sectors. Its rigid, fused-ring structure serves as a valuable
scaffold in medicinal chemistry, with related analogues demonstrating potent biological activity. A
thorough understanding of its physicochemical properties is paramount for its effective
application in drug design, formulation, and development. This guide provides a comprehensive
analysis of the key physicochemical parameters of this compound, blending established data
with expert insights into standardized experimental determination. It is intended for researchers,
medicinal chemists, and formulation scientists who require a robust understanding of this
molecule's behavior.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise molecular
identity. 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline is a conjugated aromatic system featuring an
aniline moiety attached to a fused oxazolo[4,5-b]pyridine core. This structure imparts a unique
combination of lipophilicity, hydrogen bonding capability, and acid-base character.

Table 1. Compound Identification
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Identifier Value Source(s)
CAS Number 95331-56-9 [1][2][3]
Molecular Formula C12HoNsO [4]
Molecular Weight 211.22 g/mol [1]

IUPAC Name jl-)(;]ifi5n]2xazolo[4,5-b]pyridin-2- ]
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Caption: Chemical structure of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline.

Core Physicochemical Properties: Data and
Scientific Rationale

The physicochemical profile of a molecule dictates its absorption, distribution, metabolism, and
excretion (ADME) properties, making this analysis critical for drug development. The data
presented below combines experimentally verified values with high-fidelity computational
predictions.

Table 2: Summary of Physicochemical Properties

Significance in
Property Value Type Drug Source(s)
Development

Purity
. . . indicator,
Melting Point 213.6 °C Experimental . [1]
solid-state
stability
Membrane
logP (XlogP3) 2.0 Predicted permeability, [4]
lipophilicity
Boiling Point 373.9+22.0°C Predicted Thermal stability [1]
Formulation and
_ 1.317 £ 0.06 _ _
Density Predicted processing [1]
g/cms3
parameter
Not lonization state,
pKa Experimentally - solubility, -
Determined receptor binding
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| Aqueous Solubility | Not Experimentally Determined | - | Bioavailability, formulation | - |

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an
immiscible lipid (n-octanol) and an aqueous phase. It is a cornerstone for predicting a drug's
ability to cross biological membranes. The predicted XlogP of 2.0 for 4-(Oxazolo[4,5-b]pyridin-
2-yl)aniline suggests a balanced character, indicating that it is sufficiently lipophilic to favor
membrane permeation without being so greasy as to precipitate out in aqueous biological fluids.
This value falls within the range often considered favorable for oral bioavailability.

Acid-Base Properties (pKa)

The pKa value defines the strength of an acid or base and determines the ionization state of a
molecule at a given pH. This property is critical as it directly influences solubility, absorption, and
the potential for ionic interactions with biological targets.

4-(Oxazolo[4,5-b]pyridin-2-yl)aniline possesses two primary basic centers: the exocyclic
aniline nitrogen and the pyridine nitrogen within the fused ring system.

» Aniline Moiety: The conjugate acid of aniline has a pKa of approximately 4.6.[3][6] This low
basicity is due to the delocalization of the nitrogen's lone pair into the phenyl ring, which is
further reduced by the electron-withdrawing nature of the attached oxazolopyridine system.

¢ Pyridine Moiety: The pKa of pyridine itself is ~5.2. However, in 4-aminopyridine, the electron-
donating amino group significantly increases the basicity of the ring nitrogen, raising the pKa
to ~9.17.[2][7][8]

For the title compound, the pyridine nitrogen is expected to be the more basic site. The aniline
nitrogen’s lone pair is heavily involved in the aromatic system, making it a very weak base. The
pyridine nitrogen, while part of a larger electron-deficient heterocyclic system, is analogous to
the nitrogen in 4-aminopyridine and is therefore the more likely site of protonation under
physiological conditions (pH 7.4). Experimental determination is essential to confirm this
hypothesis and quantify the precise pKa.
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Caption: Predominant protonation equilibrium of the molecule.

Spectral Properties

UV-Visible Spectroscopy: As a large, conjugated aromatic system, the compound is expected
to exhibit strong absorbance in the UV region. Aromatic compounds like benzene show
characteristic absorption bands, which undergo a bathochromic (red) shift upon substitution
and extension of the conjugated system.[9][10] The presence of heteroatoms and the aniline
auxochrome will likely result in complex spectra with multiple absorption maxima, useful for

guantitative analysis.

Mass Spectrometry: Aromatic heterocyclic compounds are known to produce stable molecular
ions under electron impact (El) or electrospray ionization (ESI).[11][12] The predicted
monoisotopic mass is 211.07455 Da.[4] In ESI-MS, a prominent [M+H]* ion at m/z 212.08183
would be expected.[4] Fragmentation patterns would likely involve characteristic losses from
the heterocyclic core and the aniline substituent, providing structural confirmation.

Gold-Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are

recommended for the experimental determination of key physicochemical properties.
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Protocol for logP Determination (OECD Guideline 107:
Shake-Flask Method)

This method directly measures the partitioning of the compound between n-octanol and water
and is considered the gold standard for logP determination.[13][14][15]

» Principle: The compound is dissolved in one phase, mixed vigorously with the second
immiscible phase until equilibrium is reached, and the concentration in each phase is
measured.

Step-by-Step Methodology:

Preparation of Phases: Pre-saturate n-octanol with water and water (typically a buffer, e.qg.,
pH 7.4 phosphate buffer) with n-octanol by shaking them together for 24 hours, then
allowing them to separate.

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is
more soluble. The final concentration should not exceed 0.01 M.

Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine the two phases in a
defined volume ratio (e.g., 1:1, 2:1, 1:2). Add a known amount of the stock solution. Prepare
at least three replicates.

Equilibration: Shake the vessels at a constant temperature (20-25 °C) until equilibrium is
achieved (typically 5-15 minutes). Avoid emulsion formation.

Phase Separation: Centrifuge the vessels at high speed to ensure complete separation of
the two phases.

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration
of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV or UV-
Vis spectroscopy).

Calculation: Calculate the partition coefficient (P_ow) as the ratio of the concentration in the
n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). The final value
is expressed as logP. logP = logio(C_oct/ C_aq)
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Caption: Workflow for the OECD 107 Shake-Flask logP determination.

Protocol for pKa Determination (Potentiometric Titration)

This classic method provides highly accurate pKa values by monitoring pH changes during

titration with a strong acid or base.[1][16][17]
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 Principle: A solution of the compound is titrated with a standardized acid or base. The pH is
measured as a function of the volume of titrant added. The pKa corresponds to the pH at the
half-equivalence point.

o Step-by-Step Methodology:

o Instrument Calibration: Calibrate the pH meter and electrode using at least two standard
buffers (e.g., pH 4.0, 7.0, and 10.0).

o Sample Preparation: Prepare a solution of the compound (e.g., 1-10 mM) in water. To
ensure solubility, a co-solvent like methanol or DMSO may be used, but the results will
require extrapolation back to 0% co-solvent. Maintain a constant ionic strength with a
background electrolyte like 0.15 M KCI.

o Titration: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25
°C) and purge with nitrogen to remove dissolved COz. Immerse the pH electrode.

o Titration of a Base: For a basic compound like this, titrate with a standardized strong acid
(e.g., 0.1 M HCI), adding small, precise increments of titrant and recording the pH after
each addition has stabilized.

o Data Analysis: Plot pH versus the volume of titrant added. The equivalence point is the
point of maximum slope on the curve (identified from the first derivative). The pKa is the pH
at the point where half of the titrant volume required to reach the equivalence point has
been added.

Protocol for Aqueous Solubility (Kinetic Method)

Kinetic solubility is a high-throughput method widely used in early drug discovery to quickly
assess a compound's dissolution properties from a solid or DMSO-stock starting point.[5][18][19]

e Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. After a
short incubation, any precipitated material is removed by filtration, and the concentration of
the remaining dissolved compound is measured.

o Step-by-Step Methodology:
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o Stock Solution: Prepare a high-concentration stock solution of the compound in 100%
DMSO (e.g., 10 or 20 mM).

o Assay Plate Preparation: Add a small volume of the DMSO stock (e.g., 2 pL) to the wells of
a 96-well microtiter plate.

o Incubation: Add aqueous buffer (e.g., 198 pL of PBS, pH 7.4) to each well to achieve the
desired final compound concentration and a low final DMSO percentage (e.g., 1%).

o Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 -
2 hours) to allow precipitation to reach a steady state.

o Filtration: Transfer the contents to a filter plate (e.g., 0.45 um PVDF) and filter (via vacuum
or centrifugation) into a clean collection plate to remove any precipitate.

o Quantification: Determine the concentration of the compound in the filtrate using a suitable
analytical method. HPLC-UV is common. A standard curve prepared from the DMSO stock
solution is used for quantification. The highest concentration that remains in solution is
reported as the kinetic solubility.

Synthesis and Purification Overview

The synthesis of the oxazolo[4,5-b]pyridine core typically involves the condensation of a 2-
amino-3-hydroxypyridine derivative with a carboxylic acid under dehydrating conditions.
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Caption: Plausible synthetic route via condensation reaction.

Purification is typically achieved via recrystallization from a suitable solvent (e.g., ethanol,
acetonitrile) or by column chromatography on silica gel. Purity should be assessed by HPLC
(>95%) and confirmed by melting point analysis, where a sharp melting range indicates high

purity.

Conclusion

4-(Oxazolo[4,5-b]pyridin-2-yl)aniline presents a physicochemical profile characteristic of a
promising drug-like scaffold. Its balanced lipophilicity, predicted by a logP of 2.0, and the
presence of a basic pyridine nitrogen suggest it possesses properties amenable to oral
absorption and bioavailability. However, the lack of experimental data for key parameters like
pKa and aqueous solubility highlights a critical knowledge gap. The standardized protocols
provided in this guide offer a clear and robust pathway for researchers to generate the high-
quality, reproducible data necessary to advance the development of this and related compounds
from laboratory curiosities to potential therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physicochemical properties of 4-(Oxazolo[4,5-b]pyridin-2-
yhaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2645217#physicochemical-properties-of-4-oxazolo-4-
5-b-pyridin-2-yl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate
protocols, we make no warranties, express or implied, regarding the fitness of this product for
every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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